molecular formula C25H18ClN3O2 B2764104 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326937-25-0

2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2764104
CAS No.: 1326937-25-0
M. Wt: 427.89
InChI Key: SDGOSJQIHHMRMI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids.

    Substitution Reactions: The chlorophenyl and dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to quinones, while reduction could yield amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

The compound might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
  • 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-yl]isoquinolin-1(2H)-one
  • 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-triazol-5-yl]isoquinolin-1(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN3O2C_{25}H_{22}ClN_{3}O_{2} with a molecular weight of 433.91 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of a chlorophenyl group and an oxadiazole moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC25H22ClN3O2C_{25}H_{22}ClN_{3}O_{2}
Molecular Weight433.91 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This is particularly relevant in the context of breast and prostate cancers where such pathways are crucial for tumor growth regulation .
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), highlighting its potential as a lead compound for further development .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Cyclooxygenase (COX) Inhibition : It has been reported that similar compounds exhibit selectivity towards COX-II inhibition with minimal side effects. For instance, a related study found that certain derivatives showed IC50 values against COX-II comparable to established anti-inflammatory drugs like Celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

  • Chlorophenyl Group : The presence of the chlorophenyl moiety enhances lipophilicity and may improve binding affinity to target proteins.
  • Oxadiazole Moiety : This group often contributes to enhanced biological activity due to its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.

The proposed mechanism through which this compound exerts its biological effects involves:

  • Target Interaction : Binding to specific receptors or enzymes involved in cell signaling pathways.
  • Modulation of Pathways : Altering the expression or activity of proteins involved in inflammation and cancer progression.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
  • Chemical Modifications : To enhance potency and selectivity towards specific biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-15-7-8-17(13-16(15)2)23-27-24(31-28-23)22-14-29(19-11-9-18(26)10-12-19)25(30)21-6-4-3-5-20(21)22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGOSJQIHHMRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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